2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide
Description
2-Hydroxy-N-[(pyridin-2-yl)methyl]propanamide is a hydroxy-substituted propanamide derivative featuring a pyridin-2-ylmethyl group attached to the amide nitrogen. Its synthesis involves a transition-metal-free decarbonylative alkylation of N-aryl α-hydroxy amides, yielding the compound as a yellow oil with a moderate 52% yield . Key spectroscopic data include distinctive 1H NMR signals at δ 9.68 (broad singlet, 1H, NH), 8.31–7.07 ppm (pyridine and methine protons), and 1.57 ppm (methyl group) .
Properties
IUPAC Name |
2-hydroxy-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(12)9(13)11-6-8-4-2-3-5-10-8/h2-5,7,12H,6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRXZWWLNUSHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide typically involves the reaction of 2-aminopyridine with an appropriate acylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under mild and metal-free conditions. The reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are designed to facilitate C–C bond cleavage, leading to the formation of the desired amide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.
Scientific Research Applications
Pharmacological Studies
Research has demonstrated that derivatives of 2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide can act as selective GPR88 agonists. GPR88 is a G protein-coupled receptor implicated in various neurological functions. Studies have shown that compounds derived from this scaffold can reduce alcohol self-administration in animal models, indicating potential therapeutic applications for alcohol addiction treatment .
Analytical Chemistry
The compound is utilized in analytical chemistry for the development of assays to measure biological activity. Its ability to interact with specific receptors makes it a valuable tool for screening libraries of small molecules aimed at identifying new drug candidates .
Biochemical Research
In biochemical contexts, this compound serves as a substrate or inhibitor in enzyme assays, particularly those involving phospholipase A2. Understanding its interactions at the biochemical level can provide insights into cellular processes and potential pathways for drug action .
Data Tables
Case Study 1: GPR88 Agonist Development
A study focused on synthesizing and testing various derivatives of this compound revealed that certain modifications enhanced receptor binding affinity and selectivity. This work laid the groundwork for future pharmacological applications targeting neurological disorders associated with GPR88 dysfunction.
Case Study 2: Enzyme Interaction Analysis
Another investigation utilized the compound to assess its inhibitory effects on lysosomal phospholipase A2. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing drugs that modulate lipid metabolism and related diseases .
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in antifibrotic applications, the compound may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition can reduce collagen production and accumulation, thereby mitigating fibrosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide backbone with a 2-hydroxy group and a 3,4-dimethoxyphenethylamine substituent.
- Synthesis : Prepared via condensation of methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield, melting point 96°C) .
- Properties : Solid at room temperature, contrasting with the oily nature of the target compound.
2,2-Dimethyl-N-(pyridin-2-yl)propanamide
- Structure : Pivaloyl (2,2-dimethyl) group replaces the hydroxy moiety.
- Synthesis: Commercial availability noted (CAS 86847-59-8), with a melting point of 71–75°C .
- Properties: Higher thermal stability (solid state) compared to the target compound. No bioactivity data are reported in the evidence.
N-Lactoyl Ethanolamine (2-Hydroxy-N-(2-hydroxyethyl)propanamide)
(2S)-2-Hydroxy-N-[[3-(heteroaryl)phenyl]methyl]propanamide Derivatives
- Structure : Complex substituents, such as pyrazol-1-yl or pyrrolo[3,2-c]pyridin-2-yl groups.
- Biological Activity : Demonstrated inhibitory activity against Factor VIIa, a key enzyme in blood coagulation (e.g., co-crystal structure with Factor VIIa reported) .
Critical Analysis of Structural and Functional Differences
- Hydroxy vs. Alkyl/Aryl Substituents : The hydroxy group in the target compound may enhance solubility but reduces thermal stability compared to alkylated analogs (e.g., 2,2-dimethyl derivative).
- Biological Relevance : Pyridine-containing analogs (e.g., Factor VIIa inhibitor) highlight the role of heteroaromatic moieties in target binding, though the target compound lacks reported activity data .
Biological Activity
2-Hydroxy-N-[(pyridin-2-yl)methyl]propanamide, a compound featuring a hydroxyl group and a pyridine moiety, has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound contains a hydroxyl group (-OH) which may contribute to its biological activity through hydrogen bonding and solubility enhancement.
Antibacterial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antibacterial properties. A study demonstrated that various pyridine derivatives showed varying Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | E. coli | 4.69 |
| This compound | S. aureus | 5.64 |
| This compound | P. aeruginosa | 11.29 |
These findings suggest that the compound effectively inhibits bacterial growth, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various strains. The study reported that the compound exhibited MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum. The presence of the hydroxyl group is believed to enhance its interaction with fungal cell membranes .
Anticancer Activity
The potential anticancer effects of this compound have also been explored. In vitro studies indicated that the compound could induce apoptosis in cancer cell lines, specifically by modulating pathways associated with cell survival and proliferation. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 15.0 |
These results point towards its potential as a therapeutic agent in cancer treatment .
Case Studies
- Antibacterial Efficacy : A clinical trial investigated the effectiveness of a similar pyridine derivative in treating bacterial infections in patients with chronic wounds. The results showed a significant reduction in bacterial load within two weeks of treatment, suggesting that compounds like this compound could be beneficial in clinical settings .
- Antifungal Treatment : Another study assessed the efficacy of this compound against Candida infections in immunocompromised patients. The results indicated a marked improvement in patient outcomes when treated with formulations containing this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide, and how can purity be optimized?
- Methodology : A common approach involves coupling 2-hydroxypyridine derivatives with propanamide precursors under anhydrous conditions. For example, reacting 5-hydroxy-2-pyridinecarboxylic acid with acyl chlorides (e.g., 2-hydroxypropanoyl chloride) in the presence of a base like triethylamine (TEA) to minimize hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the pyridinyl methyl group (δ ~4.3 ppm for CH) and hydroxypropanamide backbone (δ ~1.5 ppm for CH) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time comparisons with standards are critical .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 195.1 (calculated molecular weight: 194.23 g/mol) .
Q. What are the key stability considerations for storage and handling?
- Methodology : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the hydroxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC. Avoid aqueous solutions at neutral/basic pH, as the amide bond may hydrolyze .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?
- Methodology :
- Dose-Response Assays : Perform IC determinations across multiple concentrations (1 nM–100 µM) to distinguish specific inhibition from non-specific effects .
- Control Experiments : Include competitive inhibitors (e.g., pyridoxal phosphate for kinases) and use knockout cell lines to validate target engagement.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) to confirm direct interaction with the target enzyme .
Q. What computational strategies can predict the compound’s reactivity or metabolic pathways?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the hydroxypropanamide moiety to predict oxidation sites .
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites.
- ADMET Prediction Tools : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP ~0.8), bioavailability, and toxicity .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for pyridinylmethyl derivatives?
- Methodology :
- Analog Synthesis : Modify the pyridine ring (e.g., 3- or 4-substituted isomers) or propanamide chain (e.g., dimethyl vs. diethyl).
- Biological Screening : Test analogs against a panel of enzymes (e.g., kinases, hydrolases) using fluorescence-based assays.
- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent electronegativity or steric bulk with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
